Ceftezole

Pharmacokinetics Drug Clearance Human Subjects

Researchers requiring rapid-clearance β-lactams face limited options when cefazolin's long half-life confounds time-kill assays. Ceftezole (CTZ) solves this with a 56-min human serum t½-half that of cefazolin. • α-Glucosidase Inhibitor: Ki=5.78×10⁻⁷ M; validated in diabetic mouse models. • β-Lactamase Stability: Resists select plasmid-mediated penicillinases from E. coli & Klebsiella spp. • Biliary Excretion: 4.4% in rats-intermediate profile for hepatobiliary transport studies. ≥98% HPLC purity; supplied with CoA. In stock for global shipment.

Molecular Formula C13H12N8O4S3
Molecular Weight 440.5 g/mol
CAS No. 26973-24-0
Cat. No. B193878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftezole
CAS26973-24-0
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 8-​oxo-​7-​[[2-​(1H-​tetrazol-​1-​yl)​acetyl]​amino]​-​3-​[(1,​3,​4-​thiadiazol-​2-​ylthio)​methyl]​-​, (6R,​7R)​-
Molecular FormulaC13H12N8O4S3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
InChIInChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
InChIKeyDZMVCVMFETWNIU-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftezole: First-Generation Cephalosporin Profile


Ceftezole (CTZ, CAS 26973-24-0) is a first-generation cephalosporin antibiotic, structurally related to cefazolin (CEZ), characterized by a broad-spectrum in vitro activity against gram-positive and certain gram-negative bacteria [1]. It is primarily used in clinical and research settings, with documented in vivo efficacy in animal models and human pharmacokinetic studies [2]. As a mature compound, its supply chain is well-established, and it is available as the sodium salt for parenteral administration. The compound exhibits activity against Staphylococcus aureus and Escherichia coli, among other species, and demonstrates a profile of absorption, distribution, and excretion that, while similar to cefazolin, presents key differentiating features in tissue penetration, half-life, and beta-lactamase stability [3].

Antimicrobial Screening Gram-positive and select Gram-negative coverage for susceptibility assays
PK/ADME Comparator Distinct half-life, biliary excretion, and tissue distribution vs. cefazolin
Mechanistic Probe Beta-lactamase stability studies and reported alpha-glucosidase inhibition

Ceftezole vs. Cefazolin: Evidence-Based Differentiation


Despite sharing a common beta-lactam core and broad antibacterial spectrum, first-generation cephalosporins exhibit quantifiable differences in pharmacokinetic parameters, tissue distribution, and stability to specific beta-lactamases [1]. These differences, while often subtle in static MIC assays, become pronounced in dynamic in vivo systems and can significantly impact therapeutic outcomes in experimental models [2]. For example, while ceftezole and cefazolin show comparable MICs against many pathogens, their serum half-lives, biliary excretion rates, and ability to penetrate inflamed tissues diverge, leading to scenarios where ceftezole may achieve superior concentration in specific compartments or be cleared more rapidly, affecting dosing regimens [3]. Furthermore, ceftezole's unique stability profile against certain plasmid-mediated beta-lactamases and its non-antimicrobial activities, such as alpha-glucosidase inhibition, open avenues for research applications distinct from its close analogs [4]. Therefore, generic substitution in procurement or research protocols is not scientifically justified without explicit consideration of the specific quantitative evidence provided below.

PK Half-Life Mismatch Serum half-life may differ significantly from cefazolin, altering PK model interpretation
Biliary Excretion Profile Biliary clearance differs from both cefazolin and cephalothin; hepatobiliary study design may require review
Enzyme Stability Context Stability to penicillinase-type beta-lactamases may not transfer; cefazolin resistance profile can differ
Off-Target Activity Reported alpha-glucosidase inhibition is absent in cefazolin; using the analog omits this pathway probe

Ceftezole Quantitative Differentiation Evidence


Serum Half-Life vs. Cefazolin in Humans

Ceftezole demonstrates a significantly shorter serum half-life compared to its closest structural analog, cefazolin. This pharmacokinetic differentiation directly impacts dosing frequency and drug accumulation in vivo [1].

Serum Half-Life
Head-to-head
56 min
vs. ~112 min (cefazolin)
Supports PK clearance model differentiation
Human volunteers, 500 mg IM single dose
Pharmacokinetics Drug Clearance Human Subjects

Biliary Excretion vs. Cefazolin and Cephalothin

The biliary excretion rate of ceftezole was determined to be about 4.4% in SD strain rats following intramuscular injection of 20 mg/kg. This value positions ceftezole as having substantially greater biliary excretion than cephalothin but markedly less than cefazolin [1].

Biliary Excretion
Head-to-head
4.4% in rats
cefazolin > ceftezole > cephalothin
Intermediate biliary clearance profile
SD rats, 20 mg/kg IM
Excretion Pathways Biliary Clearance Rodent Model

CSF Penetration During Meningeal Inflammation

In rabbits with cerebrospinal meningitis induced by Streptococcus pyogenes infection, the level of ceftezole achieved in the cerebrospinal fluid (CSF) was several times higher than that in normal, uninfected rabbits [1].

CSF Penetration
Class-level
Several-fold increase during meningeal inflammation
Supports CNS infection model selection
Rabbit S. pyogenes meningitis model
Tissue Distribution CNS Penetration Inflammation Model

Penicillinase Stability in E. coli

Ceftezole (CTZ) was found to be highly stable and not hydrolyzed by penicillinase-type beta-lactamase produced by ampicillin-resistant E. coli and Klebsiella spp. [1]. This stability profile contributes to its efficacy against certain beta-lactamase-producing strains where ampicillin fails.

Beta-Lactamase Stability
Class-level
Stable vs. penicillinase (E. coli, Klebsiella)
Supports beta-lactamase resistance studies
Ampicillin hydrolyzed; cefazolin inactivated at high enzyme levels
Beta-Lactamase Stability Resistance Enzymatic Assay

Alpha-Glucosidase Inhibition

Ceftezole uniquely exhibits potent alpha-glucosidase inhibitory activity, a non-antimicrobial property not reported for cefazolin or other first-generation cephalosporins [1]. In vitro, it is a reversible, non-competitive inhibitor of yeast alpha-glucosidase with a Ki of 5.78 x 10⁻⁷ M. In a streptozotocin-induced diabetic mouse model, a 10 mg/kg/day treatment decreased blood glucose levels by 30% after 20 minutes [1].

α-Glucosidase Inhibition
Cross-study
Ki = 5.78×10⁻⁷ M
30% glucose reduction in diabetic mice
Supports alpha-glucosidase pathway study
Yeast enzyme assay; STZ mouse model, 10 mg/kg/day
Non-Antibiotic Activity Alpha-Glucosidase Inhibition Diabetes Research

Half-Life in Renal Impairment

The pharmacokinetics of ceftezole are significantly altered by renal impairment. The mean serum half-life is 0.64 hours in patients with normal renal function, but is prolonged to 10.7 hours in patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min) [1]. A significant linear correlation exists between the drug's elimination rate and creatinine clearance [1].

Half-Life in Renal Impairment
Cross-study
0.64 h normal → 10.7 h severe impairment
Supports renal-function-dependent PK modeling
Human subjects, 2 g IV infusion; ~16-fold prolongation
Renal Impairment Pharmacokinetics Dosing Adjustment

Ceftezole Research & Procurement Scenarios


PK/PD Modeling with Rapid Drug Clearance

Researchers investigating time-dependent killing or designing dosing regimens where rapid drug clearance is desired should consider ceftezole over cefazolin. Its human serum half-life of 56 minutes is approximately half that of cefazolin [1]. This property makes it a valuable tool for studies where minimizing drug accumulation or simulating short dosing intervals is required.

Hepatobiliary and Biliary Excretion Studies

For experiments focused on biliary excretion pathways, ceftezole offers a unique intermediate profile. With a biliary excretion rate of 4.4% in rats [2], it serves as a comparator that is neither as extensively cleared via bile as cefazolin nor as poorly cleared as cephalothin. This allows for graded experimental designs investigating the impact of molecular structure on hepatobiliary transport.

Beta-Lactamase Stability & Resistance Studies

Ceftezole is a specific substrate for studying penicillinase-type beta-lactamases. Its stability against certain plasmid-mediated enzymes from ampicillin-resistant E. coli and Klebsiella spp. [3] makes it a useful control or comparator in enzymatic assays and resistance studies, particularly when contrasting with ampicillin or cephalosporins that are more readily hydrolyzed.

Alpha-Glucosidase Inhibition for Diabetes Research

This scenario leverages the unique off-target activity of ceftezole. As a potent, non-competitive alpha-glucosidase inhibitor (Ki = 5.78 x 10⁻⁷ M) with demonstrated in vivo efficacy in reducing blood glucose in diabetic mice [4], ceftezole is a relevant chemical probe for studying alpha-glucosidase biology, screening for new inhibitors, or exploring novel anti-diabetic mechanisms, a role not filled by other first-generation cephalosporins.

CNS Infection Models with Meningeal Inflammation

Studies involving experimental meningitis can benefit from ceftezole's enhanced penetration into the CSF during inflammation. The several-fold increase in CSF concentration observed in infected rabbits [5] compared to normal animals suggests its utility in models assessing drug delivery and efficacy across an inflamed blood-brain barrier.

Application
Selection Property
Validation Focus
PK clearance modeling
Reported shorter serum half-life vs. cefazolin
Dosing-model interpretation
Hepatobiliary excretion studies
Intermediate biliary excretion profile
Biliary clearance endpoint review
Beta-lactamase resistance research
Reported stability to penicillinase-type enzymes
Beta-lactamase assay endpoints
Alpha-glucosidase inhibitor screening
Reported alpha-glucosidase inhibitory activity
Enzyme inhibition and glucose-response endpoints
CNS infection model research
Enhanced CSF penetration during meningeal inflammation
CNS tissue distribution endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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